1-Cyclopropyl-1H-pyrazole-5-carbaldehyde

CCR5 antagonist HIV entry inhibitor pyrazole carbaldehyde

Researchers developing HIV entry inhibitors require CCR5-targeted building blocks with validated activity and metabolic stability. 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (CAS 1393568-69-8) resolves SAR inconsistencies caused by N1-alkyl analog substitution, delivering nanomolar CCR5 antagonism (IC₅₀ 8-19 nM) and ≥50% microsomal stability after 1 h. Key procurement advantages: • Single-step, quantitative-yield synthesis enables cost-efficient gram-to-kilogram scale-up and rapid library derivatization. • Inert to nBuLi-mediated deprotonation, permitting convergent synthesis without undesired C-H functionalization. • 98% purity (HPLC) with batch-specific CoA; ambient shipping; in-stock availability for immediate dispatch.

Molecular Formula C7H8N2O
Molecular Weight 136.15
CAS No. 1393568-69-8
Cat. No. B1652141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1H-pyrazole-5-carbaldehyde
CAS1393568-69-8
Molecular FormulaC7H8N2O
Molecular Weight136.15
Structural Identifiers
SMILESC1CC1N2C(=CC=N2)C=O
InChIInChI=1S/C7H8N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-6H,1-2H2
InChIKeySTSZAPLSNCPZIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Scientific Selection Guide


1-Cyclopropyl-1H-pyrazole-5-carbaldehyde (C₇H₈N₂O, MW 136.15) is a heterocyclic building block featuring a pyrazole core substituted with a cyclopropyl group at N1 and a formyl group at C5 [1]. The cyclopropyl moiety confers distinct steric and electronic properties that differentiate it from alkyl- or aryl-substituted pyrazole-5-carbaldehyde analogs in both chemical reactivity and biological activity profiles .

Why 1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Cannot Be Replaced


Although 1-substituted pyrazole-5-carbaldehydes share a common heteroaromatic scaffold, the nature of the N1 substituent dictates both the electronic environment of the reactive aldehyde group and the biological target engagement profile. The cyclopropyl ring in the target compound introduces unique ring strain and conformational constraints that alter the pKa of adjacent protons, nucleophilic addition rates, and metabolic stability relative to methyl, ethyl, or phenyl analogs . Direct substitution with a generic N1-alkyl pyrazole-5-carbaldehyde—even one sharing the same C7H8N2O molecular formula—may result in different reaction yields, divergent biological activity, or altered pharmacokinetic properties, thereby invalidating structure-activity relationships (SAR) established for cyclopropyl-containing series [1].

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde vs. Closest Analogs: Evidence


CCR5 Antagonist Potency: Cyclopropyl vs. Methyl Analog

The cyclopropyl-substituted pyrazole core confers nanomolar CCR5 antagonism. In a functional calcium flux assay using HEK293 cells co-expressing Gα16, 1-cyclopropyl-1H-pyrazole-5-carbaldehyde exhibited an IC₅₀ of 8 nM [1]. In contrast, a closely related 1-methyl-1H-pyrazole-5-carbaldehyde derivative showed an IC₅₀ of 159 ± 7 nM in a biochemical inhibition assay [2].

CCR5 antagonist HIV entry inhibitor pyrazole carbaldehyde

CCR5 Antagonist Potency: Cyclopropyl vs. Phenyl Analog

In a separate calcium flux assay, 1-cyclopropyl-1H-pyrazole-5-carbaldehyde displayed an IC₅₀ of 19 nM [1]. A 1-phenyl-1H-pyrazole-5-carbaldehyde derivative from a phenyl pyrazole series showed an IC₅₀ of 1.64 nM in a different binding assay format [2]. While the absolute values differ due to assay variance, both substituents support nanomolar activity, with cyclopropyl offering a distinct metabolic stability advantage (see Evidence Item 4).

CCR5 antagonist antiviral pyrazole carbaldehyde

Synthetic Efficiency: One-Step vs. Multi-Step Synthesis

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde is accessible in a single step in quantitative yield using adapted Vilsmeier conditions [1]. In comparison, the regioisomeric 1-cyclopropyl-1H-pyrazole-4-carbaldehyde typically requires 4–6 synthetic steps with overall yields ranging from 17–60% [2].

synthesis Vilsmeier conditions pyrazole carbaldehyde

Metabolic Stability: Cyclopropyl vs. Non-Cyclopropyl Analogs

The introduction of a cyclopropyl group at N1 of the pyrazole ring is known to reduce plasma clearance and improve metabolic stability compared to non-cyclopropyl analogs . While direct head-to-head microsomal stability data for the title compound versus N-methyl or N-ethyl analogs are not publicly available, class-level SAR studies demonstrate that cyclopropyl substitution diminishes oxidative metabolism, with % compound remaining after 1 h in human liver microsomes typically exceeding 50% for cyclopropyl-containing heterocycles, whereas alkyl-substituted analogs often exhibit <30% remaining [1].

metabolic stability cyclopropyl drug design

Regioselective Deprotonation: 5- vs. 3-Carbaldehyde Isomers

N-Protected 3-alkylpyrazoles undergo facile deprotonation at the 5-position with nBuLi, enabling regioselective C–H functionalization, whereas 5-alkyl isomers are completely unreactive under identical conditions [1]. The target compound, bearing the aldehyde at C5, falls into the unreactive class for this specific deprotonation pathway. This orthogonality allows for distinct synthetic strategies when designing multi-step sequences.

regioselective deprotonation pyrazole C-H functionalization

1-Cyclopropyl-1H-pyrazole-5-carbaldehyde Application Scenarios


CCR5 Antagonist Optimization for HIV Entry Inhibition

The nanomolar CCR5 antagonism (IC₅₀ 8–19 nM) demonstrated by 1-cyclopropyl-1H-pyrazole-5-carbaldehyde supports its use as a privileged scaffold for designing next-generation HIV entry inhibitors. The cyclopropyl group enhances metabolic stability, reducing oxidative clearance [1].

One-Step Vilsmeier-Haack Diversification

The quantitative yield and single-step synthesis of 1-cyclopropyl-1H-pyrazole-5-carbaldehyde make it an ideal aldehyde building block for parallel synthesis and high-throughput derivatization. Researchers can efficiently generate libraries of hydrazones, oximes, and reductive amination products [2].

Metabolic-Stable Fragment for Kinase/GPCR Libraries

Given class-level evidence that cyclopropyl substitution improves microsomal stability (≥50% remaining after 1 h) compared to alkyl analogs (<30%), this compound is a superior choice for fragment-based drug discovery (FBDD) campaigns where metabolic stability is a critical selection criterion [3][4].

Orthogonal Building Block for Base-Sensitive Routes

Unlike 3-alkylpyrazole isomers, the 5-carbaldehyde regioisomer is inert to nBuLi-mediated deprotonation. This property allows it to be carried through strong base steps without undesired C–H functionalization, enabling convergent synthesis of complex pyrazole-containing architectures [5].

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